butyl 4-[({[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}carbothioyl)amino]benzoate
Overview
Description
Butyl 4-[({[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}carbonothioyl)amino]benzoate is a complex organic compound that features a pyrazole ring, a benzoate ester, and a thioamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 4-[({[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}carbothioyl)amino]benzoate typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Chloro Group: Chlorination of the pyrazole ring can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Formation of the Benzoate Ester: The benzoate ester can be synthesized by esterification of benzoic acid with butanol in the presence of an acid catalyst such as sulfuric acid.
Coupling Reactions: The final compound is formed through coupling reactions involving the pyrazole derivative, benzoate ester, and thioamide group under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring and thioamide group.
Reduction: Reduction reactions can target the carbonyl and thioamide groups.
Substitution: The chloro group on the pyrazole ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include alcohols or amines.
Substitution: Products depend on the nucleophile used, resulting in various substituted pyrazole derivatives.
Scientific Research Applications
Butyl 4-[({[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}carbonothioyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an anti-inflammatory or anticancer agent.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of butyl 4-[({[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}carbothioyl)amino]benzoate involves its interaction with specific molecular targets. The pyrazole ring and thioamide group can interact with enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
4-chloro-1,3-dimethyl-1H-pyrazole: Shares the pyrazole ring structure.
Benzoic acid butyl ester: Shares the benzoate ester structure.
Thioamide derivatives: Shares the thioamide group.
Uniqueness
Butyl 4-[({[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}carbonothioyl)amino]benzoate is unique due to the combination of these functional groups in a single molecule, which imparts specific chemical and biological properties not found in the individual components.
Properties
IUPAC Name |
butyl 4-[(4-chloro-2,5-dimethylpyrazole-3-carbonyl)carbamothioylamino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O3S/c1-4-5-10-26-17(25)12-6-8-13(9-7-12)20-18(27)21-16(24)15-14(19)11(2)22-23(15)3/h6-9H,4-5,10H2,1-3H3,(H2,20,21,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHGCACHXRAJBEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=C(C(=NN2C)C)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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